molecular formula C21H19N3O7S2 B2521659 N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 307541-27-1

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2521659
CAS RN: 307541-27-1
M. Wt: 489.52
InChI Key: UXZNAXWTPXGDID-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C21H19N3O7S2 and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications

Thiazolidine Derivatives and Biological Activity

Thiazolidine motifs are found in numerous natural and synthetic bioactive compounds. Their presence enhances pharmacological properties, making them valuable in the synthesis of diverse organic combinations. Thiazolidine derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The versatility in biological response underscores the potential utility of compounds containing the thiazolidine structure in drug development and therapeutic applications (Sahiba et al., 2020).

Role of Nitro Groups in Medicinal Chemistry

Nitro groups play a significant role in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. Compounds featuring nitro groups have been explored for their pharmacological potential across various domains. The presence of a nitro group can significantly affect the biological activity of a compound, making it a subject of interest in the synthesis of new therapeutic agents with improved efficacy and safety profiles.

Advanced Oxidation Processes and Environmental Applications

Research on advanced oxidation processes (AOPs) highlights the importance of understanding the degradation pathways of organic compounds, including those with complex structures similar to the compound . These processes are crucial for treating contaminants in water and soil, indicating potential environmental applications of such compounds. Insights into the degradation behavior and by-products of complex organic molecules contribute to the development of more efficient and environmentally friendly degradation technologies (Qutob et al., 2022).

properties

IUPAC Name

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-29-15-8-12(9-16(30-2)19(15)31-3)10-17-20(26)23(21(32)33-17)11-18(25)22-13-6-4-5-7-14(13)24(27)28/h4-10H,11H2,1-3H3,(H,22,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAXWTPXGDID-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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